Home > Products > Screening Compounds P80399 > Boc-NH-PEG20-CH2CH2COOH
Boc-NH-PEG20-CH2CH2COOH -

Boc-NH-PEG20-CH2CH2COOH

Catalog Number: EVT-8042837
CAS Number:
Molecular Formula: C48H95NO24
Molecular Weight: 1070.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Boc-NH-PEG20-CH2CH2COOH, also known as t-Boc-N-amido-PEG20-acid, is a specialized compound belonging to the class of polyethylene glycol (PEG) derivatives. It features a terminal carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amino group, making it a valuable tool in bioconjugation and drug delivery applications. The compound is characterized by its hydrophilic nature, which enhances solubility in aqueous environments. Its structure allows for the formation of stable amide bonds upon reaction with primary amines, facilitating various biochemical applications.

Source

The compound is commercially available from various suppliers specializing in biochemicals, such as Biopharma PEG. It is produced under strict quality control measures to ensure high purity levels, typically greater than 95% .

Classification

Boc-NH-PEG20-CH2CH2COOH is classified as a linear heterobifunctional PEG reagent. This classification indicates that it possesses two distinct functional groups: one that can form amide bonds and another that provides a carboxylic acid functionality for further chemical reactions.

Synthesis Analysis

Methods

The synthesis of Boc-NH-PEG20-CH2CH2COOH typically involves several steps:

  1. Formation of PEG Backbone: The initial step involves the polymerization of ethylene oxide to create the polyethylene glycol backbone.
  2. Introduction of Functional Groups: The Boc-protected amino group is introduced through a reaction with an appropriate amine under controlled conditions.
  3. Carboxylic Acid Termination: The terminal carboxylic acid group is added via esterification or direct functionalization methods.

Technical Details

The synthesis may utilize various reagents such as:

  • Boc anhydride for the protection of the amine.
  • Carboxylic acid derivatives to ensure proper termination of the PEG chain.
    The reaction conditions often require mild acidic environments to facilitate the deprotection of the Boc group without compromising the integrity of the PEG chain.
Molecular Structure Analysis

Structure

The molecular formula for Boc-NH-PEG20-CH2CH2COOH is C12H23N1O6C_{12}H_{23}N_{1}O_{6}, with a molecular weight of 277.31 g/mol. The structure features:

  • A polyethylene glycol chain consisting of repeating ethylene glycol units.
  • A terminal carboxylic acid group (-COOH).
  • A tert-butoxycarbonyl protected amino group (-NH-Boc).

Data

The compound’s structure can be represented as follows:

HOOC CH2 CH2 O CH2 O)n NH Boc\text{HOOC CH}_2\text{ CH}_2\text{ O CH}_2\text{ O})_n\text{ NH Boc}

where nn corresponds to the number of ethylene glycol units, typically around 20 in this case.

Chemical Reactions Analysis

Reactions

Boc-NH-PEG20-CH2CH2COOH can participate in several types of chemical reactions:

  1. Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to form stable amide bonds.
  2. Deprotection Reaction: Under mild acidic conditions, the Boc group can be removed to yield a free amine, which can further participate in conjugation reactions.

Technical Details

These reactions are typically conducted in organic solvents or aqueous buffers, depending on the solubility requirements and stability of reactants involved.

Mechanism of Action

Process

The mechanism by which Boc-NH-PEG20-CH2CH2COOH functions primarily revolves around its ability to form stable covalent bonds with biomolecules. Upon activation (e.g., deprotection of the Boc group), it can react with various substrates including proteins and peptides, facilitating drug delivery or modification processes.

Data

The efficiency and specificity of these reactions can be influenced by factors such as:

  • Concentration of reactants.
  • Temperature and pH levels.
  • Choice of coupling reagents.
Physical and Chemical Properties Analysis

Physical Properties

Boc-NH-PEG20-CH2CH2COOH is generally characterized by:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Highly soluble in water due to its PEG backbone.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under normal laboratory conditions but sensitive to strong acids or bases which may hydrolyze the ester bond.
  • Reactivity: Capable of forming amide linkages and undergoing deprotection under acidic conditions.
Applications

Boc-NH-PEG20-CH2CH2COOH has diverse applications in scientific research and industry:

  1. Drug Delivery Systems: Used as a linker in drug conjugates to improve solubility and bioavailability.
  2. Bioconjugation: Facilitates the attachment of therapeutic agents to proteins or antibodies for targeted therapy.
  3. Nanotechnology: Employed in the development of nanoparticles for drug delivery applications.
  4. Polymer Chemistry: Acts as a building block for creating novel polymeric materials with specific functionalities.
Introduction to Heterobifunctional PEGylated Linkers in Chemical Biology

Historical Evolution of PEGylated Compounds in Drug Development

The therapeutic application of PEGylation technology has evolved substantially since its inception in the 1970s, progressing from simple polymer conjugates to sophisticated, site-specific modifications enabled by heterobifunctional linkers. Early PEGylation strategies relied on non-specific conjugation chemistry, resulting in heterogeneous mixtures of PEG-protein adducts with variable biological activities. The FDA approval of PEG-adenosine deaminase (Adagen®) in 1990 marked the first clinical validation of this technology, followed by landmark PEGylated biologics including PEG-interferon α-2b (PEG-Intron®) and PEG-granulocyte colony-stimulating factor (Neulasta®) [3]. These first-generation products demonstrated that PEG conjugation could dramatically improve pharmacokinetic profiles: Neulasta exhibits a 90-fold increase in plasma half-life compared to its unmodified counterpart, significantly reducing dosing frequency from daily to weekly administration [3].

The transition toward heterobifunctional PEG derivatives emerged as a solution to the limitations of early PEGylation technologies. Traditional methods suffered from:

  • Random conjugation sites: Leading to inconsistent biological activity
  • Structural heterogeneity: Complicating manufacturing and regulatory characterization
  • Limited functionality: Restricting complex molecular designs

Second-generation PEGylation introduced site-specific conjugation strategies using heterobifunctional linkers with orthogonal protecting groups. These advances enabled precise attachment at predetermined amino acid residues, yielding homogeneous conjugates with reproducible pharmacological properties. The development of enzymatic conjugation methods using transglutaminase further refined site-selectivity, allowing researchers to target specific glutamine residues in therapeutic proteins like interferon α-2b and interleukin-2 [3]. This historical progression set the stage for sophisticated linker systems like Boc-NH-PEG_n_-COOH derivatives, which offer controlled conjugation chemistry combined with customizable spacer lengths to optimize molecular spacing and flexibility.

Table 1: Evolution of PEGylated Therapeutics Enabled by Heterobifunctional Linkers

GenerationTime PeriodKey InnovationsRepresentative Therapeutics
First Generation1970s-1990sRandom PEGylation, linear PEG chainsPEG-adenosine deaminase (Adagen®)
Second Generation1990s-2010sSite-specific conjugation, branched PEG architecturesPEG-Intron® (interferon α-2b), Neulasta® (G-CSF)
Third Generation2010s-PresentHeterobifunctional cleavable linkers, enzymatically-conjugatable PEGsAntibody-drug conjugates, peptide-drug conjugates, PROTACs

Rationale for Boc-NH-PEG20-CH2CH2COOH in Targeted Molecular Design

Boc-NH-PEG_20_-CH_2_CH_2_COOH exemplifies the sophistication achievable with modern heterobifunctional PEG linkers, combining three strategically designed molecular domains that enable precise construction of complex bioconjugates:

  • Boc-Protected Amine Terminus: The tert-butoxycarbonyl (Boc) group provides orthogonal protection for the terminal amine (-NH_2_), allowing selective activation after carboxylate conjugation. This protection strategy prevents unwanted side reactions during multi-step syntheses and enables sequential conjugation workflows. The Boc group can be quantitatively removed under mild acidic conditions (e.g., trifluoroacetic acid) without disrupting acid-sensitive biomolecules [4].

  • Extended PEG Spacer: The 20-unit polyethylene glycol chain (molecular weight ≈ 1,070.26 g/mol) creates a 86.4 Å hydrophilic bridge between conjugated functional groups. This substantial length:

  • Provides exceptional water solubility enhancement
  • Maximizes steric shielding of conjugated payloads
  • Reduces molecular crowding effects in multi-component conjugates
  • Enables deeper tissue penetration compared to smaller PEG linkers [4]
  • Carboxylate Termination: The terminal carboxylic acid (-CH_2_CH_2_COOH) enables efficient conjugation to amine-containing molecules via carbodiimide-mediated coupling (e.g., EDC/NHS chemistry). The ethylene spacer between the PEG chain and carboxylate group enhances reactivity by reducing steric hindrance [2] [4].

This molecular architecture is specifically engineered to address the limitations of earlier-generation linkers in constructing proteolysis-targeting chimeras (PROTACs) and peptide-drug conjugates (PDCs). The Boc-NH-PEG_20_-CH_2_CH_2_COOH linker creates an optimal spatial separation between E3 ligase ligands and target protein binders in PROTAC molecules, facilitating ternary complex formation essential for targeted protein degradation [4]. In PDCs, the extended PEG chain enhances tumor penetration while reducing immunogenicity—critical advantages over antibody-drug conjugates (ADCs) which suffer from poor tissue penetration due to their large molecular size (≈150 kDa) [1].

Table 2: Comparative Analysis of PEG Linkers in Molecular Design

Linker PropertyBoc-NH-PEG2-CH2COOHBoc-NH-PEG20-CH2CH2COOHTherapeutic Impact
Molecular Weight263.3 g/mol1070.26 g/molEnhanced solubility and shielding
PEG Unit Count220Extended circulation half-life
Spacer Length13.5 Å86.4 ÅReduced steric interference
Amine ProtectionBoc groupBoc groupSelective conjugation capability
Terminal Group-CH2COOH-CH2CH2COOHImproved coupling efficiency
Primary ApplicationsSemaglutide side chain, small molecule conjugatesPROTACs, peptide-drug conjugates, multi-domain biologicsAdvanced targeted therapeutics

Objectives: Bridging Molecular Functionality and Biocompatibility

The design objectives for Boc-NH-PEG_20_-CH_2_CH_2_COOH focus on resolving three fundamental challenges in bioconjugate engineering:

Controlled Spatial Orientation: The extended 20-unit PEG chain establishes precise distance parameters between conjugated functional domains. This spatial control is critical for PROTAC molecules, which require optimal positioning between the E3 ubiquitin ligase binding moiety and the target protein ligand to facilitate ubiquitin transfer [4]. Molecular dynamics simulations indicate that PEG_20_ provides the minimal length required for efficient ternary complex formation without compromising complex stability.

Enhanced Biopharmaceutical Properties: The hydrophilic PEG spacer significantly improves water solubility for hydrophobic payloads (e.g., chemotherapeutic agents like paclitaxel or proteasome inhibitors used in PROTACs), enabling pharmaceutical formulation without organic co-solvents. Additionally, the PEG chain creates a protective hydration shell around conjugated biomolecules, reducing renal clearance and shielding against proteolytic degradation. This extends plasma half-life while minimizing immunogenicity—addressing key limitations of peptide-based therapeutics that typically exhibit rapid renal clearance [1] [3].

Facilitated Analytical Characterization: Traditional PEGylated conjugates present analytical challenges due to PEG heterogeneity and signal suppression in mass spectrometry. Boc-NH-PEG_20_-CH_2_CH_2_COOH enables straightforward characterization through:

  • Intact mass analysis via charge-reduction mass spectrometry techniques
  • Selective detection of conjugated species through Boc group fragmentation patterns
  • Simplified purification profiles due to well-defined conjugation chemistry [3]

These design objectives collectively address the evolving needs of targeted drug delivery systems, particularly in oncology and precision medicine applications where molecular specificity and controlled biodistribution are paramount. By serving as a versatile molecular bridge between diverse functional domains, Boc-NH-PEG_20_-CH_2_CH_2_COOH represents a significant advancement in the toolkit for developing next-generation biotherapeutics with optimized pharmacological profiles.

Table 3: Key Functional Objectives and Design Features of Boc-NH-PEG20-CH2CH2COOH

Design ObjectiveStructural ImplementationBiological Consequence
Orthogonal ReactivityBoc-protected amine + terminal carboxylateSequential conjugation without cross-reactivity
Enhanced Solubility20-unit hydrophilic PEG spacerEnables aqueous formulation of hydrophobic payloads
Extended CirculationPEG-mediated steric shieldingReduced renal clearance and protease degradation
Reduced ImmunogenicityBiocompatible PEG backboneMinimizes anti-drug antibody formation
Optimal Molecular Spacing86.4 Å PEG chain lengthFacilitates target engagement in multi-domain therapeutics
Analytical TractabilityDefined molecular weight (1070.26 g/mol)Simplifies characterization of conjugates

Properties

Product Name

Boc-NH-PEG20-CH2CH2COOH

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C48H95NO24

Molecular Weight

1070.3 g/mol

InChI

InChI=1S/C48H95NO24/c1-48(2,3)73-47(52)49-5-7-54-9-11-56-13-15-58-17-19-60-21-23-62-25-27-64-29-31-66-33-35-68-37-39-70-41-43-72-45-44-71-42-40-69-38-36-67-34-32-65-30-28-63-26-24-61-22-20-59-18-16-57-14-12-55-10-8-53-6-4-46(50)51/h4-45H2,1-3H3,(H,49,52)(H,50,51)

InChI Key

QMWDZLKSNKFDPR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.